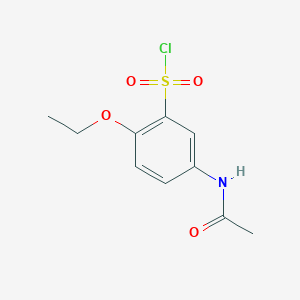

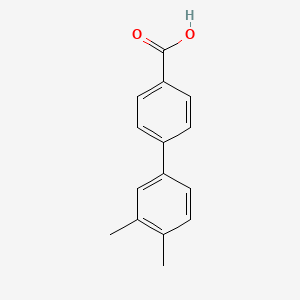

3',4'-Dimethyl-biphenyl-4-carboxylic acid

Descripción general

Descripción

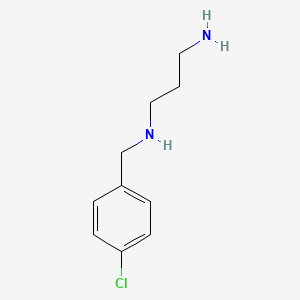

The compound of interest, 3',4'-Dimethyl-biphenyl-4-carboxylic acid, is a derivative of biphenyl carboxylic acid, which is a class of compounds known for their diverse applications and interesting chemical properties. The biphenyl core structure consists of two benzene rings connected by a single bond, allowing for a degree of rotational freedom between the rings, which can influence the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of biphenyl carboxylic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported where biphenyl carboxylic acid hydrazide is treated with different aromatic aldehydes to yield substituted products . Although the exact synthesis of 3',4'-Dimethyl-biphenyl-4-carboxylic acid is not detailed in the provided papers, similar synthetic routes may be applicable, involving functionalization of the biphenyl core and subsequent modifications to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the dihedral angle between the phenyl rings, which can influence the compound's intermolecular interactions and crystal packing. For example, in biphenyl-3-carboxylic acid, the dihedral angle between the phenyl rings is about 31 degrees, which is significant for the hydrogen bonding pattern observed in the crystal . The introduction of methyl groups in the 3',4'-positions would likely influence the dihedral angle and, consequently, the molecular packing and interactions.

Chemical Reactions Analysis

Biphenyl carboxylic acids can participate in various chemical reactions, primarily due to the reactivity of the carboxylic acid group. They can form esters, amides, and other derivatives through condensation reactions . The presence of substituents on the biphenyl rings can further influence the reactivity and selectivity of these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl carboxylic acids are closely related to their molecular structure. The presence of carboxylic acid groups contributes to the formation of hydrogen-bonded dimers and trimers, as observed in different biphenyl carboxylic acids . These hydrogen bonds can significantly affect the melting points, solubility, and crystalline properties of the compounds. The introduction of methyl groups can also impact the compound's hydrophobicity and electronic properties, potentially altering its reactivity and interaction with biological targets.

Aplicaciones Científicas De Investigación

-

Organic Synthesis and Biological Aspects

- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

- They have a wide range of biological and medicinal applications .

-

- Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers .

- They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

-

Synthesis of High Molecular Weight Aromatic Polyamide Fibers

-

High-Temperature Resistance Polymers

- Biphenyl-4,4’-dicarboxylic acid (BPDC) belongs to the class of monomers known as aromatic dicarboxylic acids .

- It is used to prepare BPDC-based polymers, which exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .

- These polymers also demonstrate high electrical insulation properties due to their low dielectric constant and high breakdown strength .

- They find applications in the electrical and electronics industry for insulation, encapsulation, and fabrication of high-performance electronic devices .

-

Metal-Organic Frameworks (MOFs)

- Biphenyl-4,4’-dicarboxylic acid can be used as a linker or ligand in the synthesis of metal-organic frameworks (MOFs) for a wide range of potential applications .

- These applications include areas such as gas storage, catalysis, sensing, and separation technology .

- Pyrene-based MOFs have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications .

-

High-Performance Electronic Devices

- Biphenyl-4,4’-dicarboxylic acid (BPDC) is used to prepare BPDC-based polymers, which exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .

- These polymers also demonstrate high electrical insulation properties due to their low dielectric constant and high breakdown strength .

- They find applications in the electrical and electronics industry for insulation, encapsulation, and fabrication of high-performance electronic devices .

-

Photocatalysis and Bio-Medical Applications

- Pyrene-based metal–organic frameworks (MOFs) have been attractive for the synthesis in the last few years .

- The promising results of such MOFs in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications have been highlighted .

Safety And Hazards

While specific safety and hazard information for “3’,4’-Dimethyl-biphenyl-4-carboxylic acid” is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propiedades

IUPAC Name |

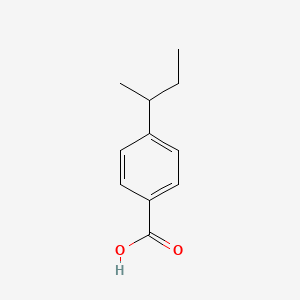

4-(3,4-dimethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-3-4-14(9-11(10)2)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGYCDJAIZGZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374384 | |

| Record name | 3',4'-Dimethyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dimethyl-biphenyl-4-carboxylic acid | |

CAS RN |

122294-09-1 | |

| Record name | 3',4'-Dimethyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122294-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.